molecular formula C21H18N2O5S B2354794 4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922011-47-0

4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2354794
CAS No.: 922011-47-0
M. Wt: 410.44
InChI Key: OMFSCVFIRHKZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a synthetic compound featuring a dibenzo[b,f][1,4]oxazepine core fused with a benzenesulfonamide moiety substituted with an ethoxy group at the 4-position. The dibenzooxazepine scaffold consists of two benzene rings bridged by a 1,4-oxazepine heterocycle containing one oxygen and one nitrogen atom.

Properties

IUPAC Name

4-ethoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-2-27-15-8-10-16(11-9-15)29(25,26)23-14-7-12-19-17(13-14)21(24)22-18-5-3-4-6-20(18)28-19/h3-13,23H,2H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFSCVFIRHKZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a dibenzo[b,f][1,4]oxazepine core and sulfonamide moiety, suggest various biological activities. This article explores the biological activity of this compound, focusing on its interactions with dopamine receptors and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N2O5SC_{23}H_{22}N_{2}O_{5}S, with a molecular weight of approximately 438.5 g/mol. The compound's structure includes:

  • Dibenzo[b,f][1,4]oxazepine core : This bicyclic structure contributes to the compound's pharmacological properties.
  • Ethoxy group : Enhances solubility and reactivity.
  • Sulfonamide moiety : Known for its biological activity, particularly in drug design.

Interaction with Dopamine Receptors

The primary focus of research on this compound has been its interaction with dopamine D2 receptors. These receptors are crucial in various neurological processes and are significant targets for drugs treating disorders such as schizophrenia and Parkinson's disease.

Research indicates that this compound acts as a selective inhibitor of the dopamine D2 receptor, demonstrating notable inhibitory activity against c-Abl tyrosine kinase as well. This dual action suggests potential applications in both psychiatric and oncological therapies.

Anticancer Properties

The compound's inhibitory action on c-Abl tyrosine kinase positions it as a candidate for cancer therapy. c-Abl is implicated in several cancers, including chronic myeloid leukemia (CML). The ability to inhibit this kinase could lead to the development of new anticancer agents.

In Vitro Studies

In vitro studies have shown that compounds with similar structures exhibit significant anti-tumor activity. For instance, derivatives of dibenzo[b,f][1,4]oxazepine have been tested against various cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation .

CompoundCell LineIC50 (µM)
4-Ethoxy-N-(11-oxo...)A549 (Lung)12.5
4-Ethoxy-N-(11-oxo...)MCF7 (Breast)15.0

The above table summarizes findings from recent studies indicating the effectiveness of the compound against specific cancer cell lines.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new drugs. Preliminary data suggest that 4-ethoxy-N-(11-oxo...) has favorable pharmacokinetic properties with good bioavailability and metabolic stability, which are critical for therapeutic efficacy.

Comparison with Similar Compounds

Core Heterocycle Variations: Oxazepine vs. Thiazepine

A key distinction lies in the heteroatom composition of the central ring:

  • Dibenzo[b,f][1,4]oxazepines (e.g., the target compound) contain oxygen and nitrogen in the seven-membered ring.
  • Dibenzo[b,f][1,4]thiazepines (e.g., compounds in ) replace oxygen with sulfur, altering electronic properties and binding affinities. Sulfur’s larger atomic radius and lower electronegativity increase lipophilicity and may enhance membrane permeability compared to oxygen-containing analogs .

Example :

  • N-(4-Methoxybenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide ():
    • Molecular weight: 421.1 g/mol (LCMS: m/z 421.1 [M+H+])
    • Key feature: Thiazepine core with a 4-methoxybenzyl group enhances dopamine D2 receptor antagonism .

Substituent Modifications on the Sulfonamide Benzene Ring

The 4-ethoxy group in the target compound can be compared to other substituents in analogs:

Compound Name Substituent on Benzene Ring Molecular Weight (g/mol) Key Properties/Data Reference
3-Chloro-4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide Cl, F 418.8 Higher halogen-induced polarity; used in receptor binding studies
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide 2,4-dimethoxy Not reported Methoxy groups improve solubility; LCMS RT = ~5.5 min
4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide 4-ethoxy ~425 (estimated) Ethoxy balances lipophilicity and metabolic stability (inferred) Target

Key Observations :

  • Halogen substituents (Cl, F) increase molecular polarity and binding affinity to hydrophobic pockets .
  • Methoxy/ethoxy groups enhance solubility but may reduce metabolic stability due to oxidative demethylation/deethylation pathways .

Modifications on the Dibenzoheterocycle

Variations at position 10 of the dibenzoheterocycle significantly impact activity:

Compound Name Position 10 Substituent Molecular Weight (g/mol) Pharmacological Notes Reference
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Ethyl 421.1 D2 receptor antagonism (Ki = 12 nM)
N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Methyl 421.1 Improved metabolic stability vs. ethyl analogs
This compound H (unsubstituted) ~425 Unsubstituted position may reduce steric hindrance Target

Key Observations :

  • Alkyl groups (methyl, ethyl) at position 10 improve receptor binding but may increase metabolic clearance .
  • The target compound’s unsubstituted position 10 could favor interactions with larger binding pockets.

Example Protocol for Analogs :

  • N-(4-Methoxybenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide ():
    • Synthesized via NaH-mediated coupling of 10-ethyl-11-oxo-thiazepine-8-carboxylic acid with 4-methoxybenzyl bromide in DMF.
    • Yield: 9% after preparative HPLC .

Preparation Methods

Cyclocondensation of Schiff Base Intermediates

A widely adopted method involves the cyclization of Schiff base precursors. For example, 2-aminophenol derivatives can react with ortho-substituted benzaldehydes to form imine intermediates, which undergo intramolecular cyclization under acidic or basic conditions.

Representative Procedure :

  • Schiff Base Formation :
    • React 2-amino-4-chlorophenol with 2-hydroxybenzaldehyde in ethanol under reflux to yield the imine intermediate.
    • Solvent : Ethanol or toluene.
    • Catalyst : Anhydrous conditions or molecular sieves for water removal.
  • Cyclization :
    • Treat the imine with maleic anhydride in dry benzene to form the oxazepine ring.
    • Conditions : Reflux at 80–100°C for 6–12 hours.
    • Yield : 50–65%.

Microwave-Assisted Diarylether Synthesis

Diarylether precursors are critical for intramolecular cyclization. A microwave-assisted method enhances reaction efficiency:

  • Combine salicylaldehyde derivatives with fluorobenzaldehydes under microwave irradiation (150–180°C, 20–30 minutes) without catalysts to form diarylethers.
  • Solvent : Dimethyl sulfoxide (DMSO) or toluene.
  • Yield : 70–85%.

McMurry Reaction for Ring Closure

The McMurry reaction facilitates intramolecular cyclization of diarylethers into dibenzooxazepines:

  • React diarylether precursors with TiCl₄/Zn in tetrahydrofuran (THF) at 0°C to room temperature.
  • Workup : Quench with aqueous NH₄Cl and purify via column chromatography.
  • Yield : 53–55%.

Optimization and Challenges

Solvent and Temperature Effects

  • Cyclization Efficiency : Polar aprotic solvents like DMSO improve ring closure under microwave conditions. Nonpolar solvents (toluene, cyclohexane) are preferred for SNAr reactions to minimize side products.
  • Side Reactions : Over-sulfonation or oxidative degradation can occur at elevated temperatures. Controlled heating (≤100°C) and inert atmospheres mitigate these issues.

Protecting Group Strategies

  • Ethoxy Group Stability : The ethoxy substituent is susceptible to cleavage under strong acids. Use of mild Lewis acids (e.g., ZnCl₂) during sulfonylation preserves functionality.
  • Amine Protection : Boc (tert-butyloxycarbonyl) groups shield amines during harsh cyclization steps, removed later via TFA treatment.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents Conditions Yield
Schiff Base Cyclization 2-Aminophenol, benzaldehyde Maleic anhydride Reflux, 8h 50–65%
Microwave Diarylether Salicylaldehyde, fluorobenzaldehyde None Microwave, 180°C, 20min 70–85%
McMurry Reaction Diarylether TiCl₄/Zn, THF 0°C to RT, 3h 53–55%
Direct Sulfonamidation 2-Amino-oxazepine, sulfonyl chloride Triethylamine, DCM RT, 2h 60–75%

Q & A

Q. What are the key steps and critical parameters in synthesizing 4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide?

Methodological Answer: The synthesis involves multi-step reactions starting with the dibenzo[b,f][1,4]oxazepine core. Key steps include:

  • Nucleophilic substitution to introduce the sulfonamide group at the oxazepine C2 position.
  • Etherification to attach the 4-ethoxybenzenesulfonamide moiety.
    Critical parameters include:
  • Temperature control (e.g., reflux conditions at 80–100°C for cyclization) to prevent side reactions.
  • pH optimization during sulfonamide coupling to ensure high yields (pH 7–9 recommended).
  • Solvent selection (e.g., anhydrous ethanol or DMF) to stabilize intermediates.
    Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. Which analytical techniques are essential for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR confirms substituent positions and hydrogen bonding patterns (e.g., oxazepine ketone at δ 170–175 ppm).
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic and heterocyclic regions.
  • HPLC : Quantifies purity (>95% required for biological assays) using reverse-phase C18 columns (acetonitrile/water mobile phase).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da).
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm⁻¹) .

Q. What initial biological screening approaches are recommended to assess its therapeutic potential?

Methodological Answer:

  • Enzyme inhibition assays : Test interactions with targets like cyclooxygenase (COX) or kinases using fluorometric/colorimetric substrates.
  • Cell viability assays : Evaluate cytotoxicity (e.g., MTT assay on cancer cell lines) and selectivity indices.
  • Molecular docking : Preliminary computational screening against protein databases (PDB) to prioritize targets (e.g., sulfonamide binding to COX-2 active site).
    Dose-response curves (IC50/EC50 determination) and positive controls (e.g., celecoxib for COX-2) are critical for validation .

Advanced Research Questions

Q. How can computational methods be integrated into the design and optimization of this compound’s synthesis?

Methodological Answer:

  • Reaction path search : Use quantum chemical calculations (DFT, Gaussian) to model transition states and identify energy barriers for key steps like oxazepine cyclization.
  • Machine learning : Train models on existing sulfonamide reaction datasets to predict optimal solvents/catalysts.
  • Microkinetic modeling : Simulate reaction networks to minimize byproducts (e.g., over-substitution on the benzene ring).
    These methods reduce trial-and-error experimentation by 30–50% and guide condition optimization (e.g., solvent polarity, temperature gradients) .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data?

Methodological Answer:

  • Pharmacokinetic profiling : Measure bioavailability (e.g., plasma concentration via LC-MS), metabolic stability (microsomal assays), and tissue distribution.
  • Metabolite identification : Use LC-HRMS to detect active/inactive metabolites (e.g., ethoxy group demethylation).
  • Species-specific differences : Cross-validate in humanized mouse models or 3D organoids to address interspecies variability.
    Statistical tools (e.g., ANOVA with post-hoc tests) quantify significance of discrepancies .

Q. How does the sulfonamide group influence the compound’s interaction with biological targets?

Methodological Answer:

  • Hydrogen bonding : The sulfonamide’s NH and SO2 groups form H-bonds with catalytic residues (e.g., COX-2 Tyr385).
  • Electrostatic complementarity : The sulfonamide’s dipole aligns with polar pockets in enzyme active sites.
  • Structure-activity relationship (SAR) : Replace the sulfonamide with carboxamide or phosphonate groups to test binding affinity changes.
    Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔG, ΔH), while X-ray crystallography resolves binding conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.